molecular formula C9H7NO3 B3154072 2-Methoxy-5-nitrophenylacetylene CAS No. 77123-62-7

2-Methoxy-5-nitrophenylacetylene

Cat. No.: B3154072
CAS No.: 77123-62-7
M. Wt: 177.16 g/mol
InChI Key: CBPBUPVYLMUBQH-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrophenylacetylene is an organic compound with the molecular formula C9H7NO3. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenylacetylene structure. This compound is known for its distinctive chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-5-nitrophenylacetylene can be synthesized through several methods, including the following:

  • Halogenation and Subsequent Substitution: Starting with phenylacetylene, the compound can undergo halogenation followed by substitution reactions to introduce the methoxy and nitro groups.

  • Nucleophilic Aromatic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with methoxy and nitro groups.

Industrial Production Methods: In an industrial setting, the compound is typically produced through controlled chemical reactions involving the appropriate precursors and catalysts. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-nitrophenylacetylene undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution: The methoxy group can be substituted with other functional groups, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Alkoxy, halo-substituted derivatives.

Scientific Research Applications

2-Methoxy-5-nitrophenylacetylene has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate cellular processes and molecular interactions.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Methoxy-5-nitrophenylacetylene is similar to other nitro-substituted phenylacetylenes, such as 4-nitrophenylacetylene and 3-nitrophenylacetylene. its unique combination of methoxy and nitro groups gives it distinct chemical properties and reactivity. This compound stands out due to its versatility in synthetic applications and its potential in various scientific fields.

Comparison with Similar Compounds

  • 4-Nitrophenylacetylene

  • 3-Nitrophenylacetylene

  • 2-Nitrophenylacetylene

  • 2-Methoxyphenylacetylene

  • 2-Nitroaniline

This comprehensive overview highlights the significance of 2-Methoxy-5-nitrophenylacetylene in scientific research and industry. Its unique chemical properties and diverse applications make it a valuable compound in various fields.

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Properties

IUPAC Name

2-ethynyl-1-methoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPBUPVYLMUBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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